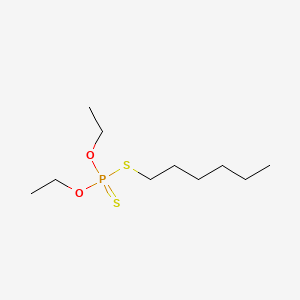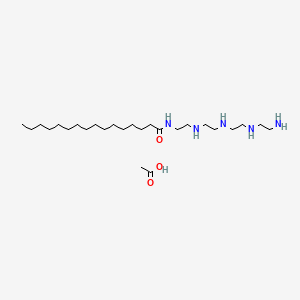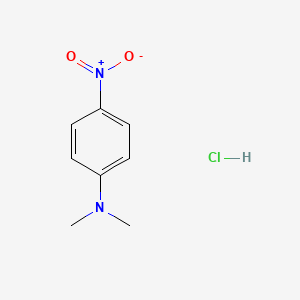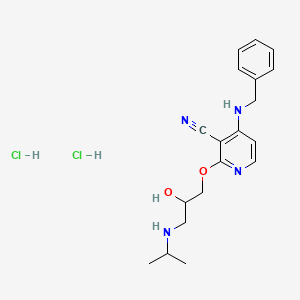
Phosphorodithioic acid, O,O-diethyl S-hexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-diethyl S-hexyl ester is a chemical compound with the molecular formula C12H26O2PS2. It is a derivative of phosphorodithioic acid where the hydrogen atoms of the phosphorus atom are replaced by ethyl and hexyl groups. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phosphorodithioic acid, O,O-diethyl S-hexyl ester typically involves the reaction of phosphorus pentasulfide with ethanol and hexanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of specialized reactors and purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorodithioic acid, O,O-diethyl S-hexyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of reduced phosphorus compounds.
Substitution: Formation of various substituted phosphorodithioic acid derivatives.
Applications De Recherche Scientifique
Phosphorodithioic acid, O,O-diethyl S-hexyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a tool in studying enzyme mechanisms and as a potential inhibitor for certain biological processes.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Phosphorodithioic acid, O,O-diethyl S-hexyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Phosphorodithioic acid, O,O-diethyl S-hexyl ester is compared with other similar compounds such as:
Phosphorodithioic acid, O,O-diethyl ester: Similar structure but with different alkyl groups.
Phosphorodithioic acid, O,O-dimethyl ester: Similar core structure but with smaller alkyl groups.
Phosphorodithioic acid, O,O-diphenyl ester: Similar core structure but with phenyl groups instead of alkyl groups.
These compounds share similarities in their chemical properties but differ in their applications and reactivity due to the variation in their alkyl or aryl groups.
Propriétés
Numéro CAS |
13166-41-1 |
|---|---|
Formule moléculaire |
C10H23O2PS2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
diethoxy-hexylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O2PS2/c1-4-7-8-9-10-15-13(14,11-5-2)12-6-3/h4-10H2,1-3H3 |
Clé InChI |
OELZYWKIZMVEBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSP(=S)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)











![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)

